Binding Affinity and Oral Activity: CGP46381 vs. CGP35348, CGP36742, and CGP54062
CGP46381 demonstrates a GABAB receptor binding IC50 of 4.9 μM, which is approximately 7-fold more potent than the comparator CGP35348 (IC50 = 34 μM) and approximately 7-fold more potent than CGP36742 (IC50 = 36 μM) in the same assay system [1]. Critically, CGP46381 and CGP36742 were identified as the first orally active GABAB receptor antagonists, a property not shared by CGP54062 (IC50 = 0.013 μM) which, despite its 2500-fold higher binding affinity, does not cross the blood-brain barrier at intravenous doses up to 10 mg/kg and thus fails to produce central GABA-B antagonism in vivo [1].
| Evidence Dimension | GABAB receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 4.9 μM |
| Comparator Or Baseline | CGP35348: 34 μM; CGP36742: 36 μM; CGP54062: 0.013 μM |
| Quantified Difference | CGP46381 is ~7-fold more potent than CGP35348 and CGP36742; CGP46381 is ~377-fold less potent than CGP54062 in binding but orally active and brain penetrant |
| Conditions | GABAB receptor binding assay; in vitro competitive binding |
Why This Matters
CGP46381 represents the optimal balance of sufficient receptor affinity with proven oral bioavailability and CNS penetration, enabling systemic dosing in rodent behavioral studies without invasive intracerebroventricular administration.
- [1] Olpe HR, Steinmann MW, Ferrat T, Pozza MF, Greiner K, Brugger F, Bittiger H. The actions of orally active GABAB receptor antagonists on GABAergic transmission in vivo and in vitro. Eur J Pharmacol. 1993;233(2-3):179-186. View Source
